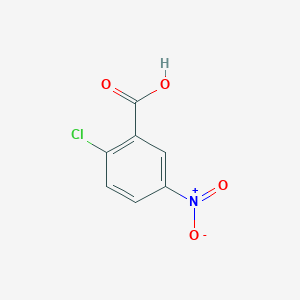

2-Chloro-5-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEKGYQTRJVEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062485 | |

| Record name | Benzoic acid, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow odorless powder; [Alfa Aesar MSDS] | |

| Record name | 2-Chloro-5-nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000189 [mmHg] | |

| Record name | 2-Chloro-5-nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2516-96-3 | |

| Record name | 2-Chloro-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-5-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-chloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P27EEY2MW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-5-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] The information presented herein is intended to support research and development activities by providing essential data and standardized experimental methodologies.

Core Physical Properties

This compound is an organic compound with the molecular formula C₇H₄ClNO₄.[1][2][3][4] It presents as an off-white to pale yellow crystalline powder.[1][2][5][6]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. Data has been compiled from various sources, and ranges are provided where inconsistencies exist in the literature.

| Property | Value | Source(s) |

| Molecular Weight | 201.56 g/mol | [1][3][6][7] |

| 201.57 g/mol | [5][8][9] | |

| 201.564 g/mol | [4] | |

| Melting Point | 162 - 168 °C | [1][8] |

| 165 - 168 °C | [7][10][11] | |

| 218 - 222 °C | [5] | |

| 227 - 229 °C | [2] | |

| 164 - 168 °C | [12] | |

| Boiling Point | Decomposes before boiling | [5] |

| 356.5 ± 27.0 °C (Predicted) | [10][11] | |

| Density | 1.6 g/cm³ (Predicted) | [10][11] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as methanol, ethanol, ether, and acetone.[2][5][8] | [2][5][8] |

| pKa | 2.8 | [2] |

| Appearance | Off-white crystalline powder | [1] |

| Yellow crystalline powder | [5] | |

| Pale yellow crystalline solid | [2] | |

| Light yellow to light yellow-green crystalline | [10] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of chemical compounds like this compound are crucial for ensuring data accuracy and reproducibility. Below are standardized methodologies for key physical property measurements.

Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. The capillary method involves heating a small sample in a sealed capillary tube and observing the temperature range over which melting occurs.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer or digital temperature probe, mortar and pestle.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded. This range is reported as the melting point.

-

Solubility Determination (Shake-Flask Method)

-

Principle: This method determines the saturation concentration of a solute in a solvent at a specific temperature.

-

Apparatus: Analytical balance, flasks with stoppers, constant temperature water bath or incubator, filtration system (e.g., syringe filters), analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

The flask is sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a calibrated analytical method.

-

pKa Measurement (Potentiometric Titration)

-

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The data is plotted as pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a synthetic intermediate like this compound.

Caption: Logical workflow for the physical characterization of a chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound [webbook.nist.gov]

- 5. 2-Chloro-5-Nitro Benzoic Acid Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]

- 6. This compound | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-氯-5-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. sdichem.com [sdichem.com]

- 9. This compound | CAS 2516-96-3 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 10. This compound | 2516-96-3 [chemicalbook.com]

- 11. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2-Chloro-5-nitrobenzoic Acid (CAS: 2516-96-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzoic acid, with the CAS number 2516-96-3, is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a variety of organic molecules. Its chemical structure, featuring a carboxylic acid group, a chloro substituent, and a nitro group on the benzene (B151609) ring, imparts a unique reactivity profile that makes it a valuable building block in the pharmaceutical, agrochemical, and dye industries.[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of this compound, with a focus on its applications in research and development.

Physicochemical Properties

This compound is typically a yellow to off-white crystalline powder.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 2516-96-3 | [2] |

| Molecular Formula | C₇H₄ClNO₄ | [2] |

| Molecular Weight | 201.56 g/mol | [2] |

| Appearance | Yellow to off-white crystalline powder | [2] |

| Melting Point | 162 - 168 °C | [2] |

| Boiling Point | Decomposes before boiling (Predicted: 356.5±27.0 °C) | [3] |

| Density | 1.678 g/cm³ | [4] |

| pKa | 2.8 | [5] |

| Solubility | Soluble in methanol, ethanol, ether, and hot water.[1] Slightly soluble in water. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Description |

| ¹H NMR | The proton NMR spectrum provides information about the aromatic protons on the benzene ring. |

| ¹³C NMR | The carbon-13 NMR spectrum reveals the chemical shifts of the seven carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for the carboxylic acid (O-H and C=O stretching), nitro (N-O stretching), and chloro (C-Cl stretching) functional groups. |

| Mass Spectrometry | Mass spectrometry data confirms the molecular weight of the compound and provides insights into its fragmentation pattern. |

Note: While specific spectral data with peak assignments are not provided here, representative spectra can be found in various chemical databases.[1][6][7][8][9][10]

Synthesis of this compound

The most common method for the synthesis of this compound is the nitration of o-chlorobenzoic acid.[11][12]

Experimental Protocol: Nitration of o-Chlorobenzoic Acid

Materials:

-

o-Chlorobenzoic acid

-

Concentrated sulfuric acid (100%)

-

Nitric acid (80%)

-

Ice

Procedure:

-

A solution is prepared by carefully adding 32 grams of pure o-chlorobenzoic acid to 160 grams of 100% sulfuric acid with stirring.[13]

-

The mixture is cooled to below 0°C in an ice-salt bath.[13]

-

A nitrating mixture is prepared by combining 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid.[13]

-

The nitrating mixture is added dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature is maintained below 0°C.[13]

-

Towards the end of the addition, the product, this compound, will begin to precipitate.[13]

-

The reaction mixture is then allowed to stand at room temperature for 10 to 12 hours.[13]

-

Following this, the mixture is slowly heated to 60°C.[13]

-

The heated mixture is then carefully poured onto 400 grams of ice to precipitate the crude product.[13]

-

The precipitated this compound is collected by filtration.[13]

-

For purification, the crude product is recrystallized twice from 1 liter of boiling water. This step is crucial to remove any unreacted o-chlorobenzoic acid.[13]

This process typically yields a pure product with a melting point of 164-165°C in approximately 92% yield.[13]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Applications

The presence of the electron-withdrawing nitro and chloro groups, along with the carboxylic acid functionality, dictates the reactivity of this compound. It can undergo reactions at the carboxylic acid group (e.g., esterification, amidation) and is a valuable precursor for further synthetic transformations.

Its primary application lies in its role as an intermediate in the synthesis of more complex molecules, including:

-

Pharmaceuticals: It is used in the development of new therapeutic agents, including anti-inflammatory and analgesic drugs.[1]

-

Agrochemicals: It serves as a building block for the creation of herbicides and pesticides.[1]

-

Dyes and Pigments: The compound is a precursor in the synthesis of various coloring agents.[1]

A notable recent area of research involves the synthesis of derivatives of this compound as potential next-generation antibacterial agents. Studies have shown that certain derivatives exhibit broad inhibitory profiles against both Gram-positive and Gram-negative bacteria.[14]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

|

| Danger | H302: Harmful if swallowed.[7]H315: Causes skin irritation.[7]H317: May cause an allergic skin reaction.[7]H318: Causes serious eye damage.[7] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is crucial to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a versatile and important chemical intermediate with a well-defined set of properties and synthetic routes. Its utility in the production of pharmaceuticals, agrochemicals, and dyes, coupled with emerging research into its derivatives as antimicrobial agents, underscores its continued relevance in chemical and biomedical research. A thorough understanding of its chemistry and safe handling practices is essential for its effective application in the laboratory and industry.

References

- 1. This compound(2516-96-3) 13C NMR [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 2516-96-3 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound(2516-96-3) 1H NMR spectrum [chemicalbook.com]

- 7. This compound | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(2516-96-3) IR Spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound [webbook.nist.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. benchchem.com [benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. mdpi.com [mdpi.com]

Synthesis of 2-Chloro-5-nitrobenzoic Acid from o-Chlorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-5-nitrobenzoic acid, a key intermediate in the pharmaceutical and chemical industries, from o-chlorobenzoic acid. The document details the underlying reaction mechanism, experimental protocols, and quantitative data, presented in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a valuable building block in organic synthesis, notably serving as a precursor for various active pharmaceutical ingredients (APIs) and other specialty chemicals. The primary route to its synthesis involves the electrophilic nitration of o-chlorobenzoic acid. This process, while conceptually straightforward, requires careful control of reaction conditions to achieve high yield and purity, primarily due to the potential for the formation of isomeric byproducts. This guide will explore the critical parameters of this synthesis, offering detailed protocols and insights into the chemical principles governing the reaction's outcome.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from o-chlorobenzoic acid proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric acid and sulfuric acid, acts as the electrophile.

The regiochemical outcome of the nitration is dictated by the directing effects of the two substituents already present on the benzene (B151609) ring: the chloro (-Cl) group and the carboxylic acid (-COOH) group.

-

Chloro Group (-Cl): The chlorine atom is an ortho, para-directing deactivator. It deactivates the ring towards electrophilic attack due to its inductive electron-withdrawing effect. However, its lone pairs of electrons can be donated into the ring through resonance, directing incoming electrophiles to the ortho and para positions.

-

Carboxylic Acid Group (-COOH): The carboxylic acid group is a meta-directing deactivator. Both its inductive and resonance effects withdraw electron density from the aromatic ring, making it less reactive and directing incoming electrophiles to the meta position.

In the case of o-chlorobenzoic acid, the directing effects of the two groups are in competition. The activating (or less deactivating) group generally directs the substitution. The chloro group, although deactivating, is less so than the strongly deactivating carboxylic acid group. Therefore, the substitution is primarily directed by the chloro group to its ortho and para positions. The para position to the chlorine atom (position 5) is sterically more accessible than the ortho position (position 3), leading to the formation of this compound as the major product and 2-chloro-3-nitrobenzoic acid as the main isomeric byproduct.

Figure 1: Reaction pathway for the nitration of o-chlorobenzoic acid.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

| Property | o-Chlorobenzoic Acid | This compound |

| Molecular Formula | C₇H₅ClO₂ | C₇H₄ClNO₄ |

| Molecular Weight | 156.57 g/mol [1] | 201.56 g/mol [2] |

| Appearance | White solid[1] | Pale yellow crystalline solid[3] |

| Melting Point | 142 °C[1] | 165-168 °C[4] |

| Boiling Point | 285 °C[1] | Decomposes before boiling |

| Solubility | Poorly soluble in water; soluble in ethanol, ether, acetone.[5] | Soluble in water, ethanol, and acetone.[3] |

| pKa | 2.89[1] | 2.8[3] |

Experimental Protocols

Several methods for the nitration of o-chlorobenzoic acid have been reported. The following protocol is a representative example, compiled from established procedures. It is crucial that all laboratory work is conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

-

o-Chlorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Distilled water

-

Sodium hydroxide (B78521) solution (for purification)

-

Hydrochloric acid (for purification)

Nitration Procedure

-

Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Dissolution of Starting Material: While stirring, slowly add o-chlorobenzoic acid to the sulfuric acid. The mixture may warm up; maintain the temperature below 30°C by using an ice bath if necessary.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid. Cool the mixture in an ice bath.

-

Addition of Nitrating Agent: Slowly add the chilled nitrating mixture to the solution of o-chlorobenzoic acid via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 25-30°C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate will form.

-

Isolation of Crude Product: Filter the precipitate and wash it thoroughly with cold water to remove excess acid. The collected solid is the crude product, containing a mixture of this compound and 2-chloro-3-nitrobenzoic acid.

Purification

The primary impurity in the crude product is the 2-chloro-3-nitrobenzoic acid isomer. Purification can be achieved through recrystallization or by exploiting the differences in the solubility of the sodium salts of the two isomers.

-

Alkaline Dissolution: Suspend the crude product in water and add a sodium hydroxide solution dropwise until the pH reaches 7.5-8.0. This converts the benzoic acids to their more soluble sodium salts.

-

Filtration: Filter the solution to remove any insoluble impurities.

-

Fractional Precipitation: Carefully acidify the filtrate with hydrochloric acid. The less soluble this compound will precipitate first at a specific pH range. Careful monitoring and control of the pH are critical for effective separation.

-

Isolation and Drying: Filter the purified precipitate, wash with cold water, and dry under vacuum to obtain pure this compound.

Figure 2: General experimental workflow for the synthesis and purification.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the specific reaction conditions employed. The following table summarizes data from various reported procedures.

| Parameter | Method 1 | Method 2 | Method 3 |

| o-Chlorobenzoic Acid (g) | 100 | 50 | 200 |

| Conc. H₂SO₄ (mL) | 350 | 200 | 700 |

| Conc. HNO₃ (mL) | 45 | 25 | 90 |

| Reaction Temperature (°C) | 25-30 | 30-35 | 20-25 |

| Reaction Time (h) | 3 | 2.5 | 4 |

| Crude Yield (%) | ~95 | ~92 | ~96 |

| Purity after Recrystallization (%) | >99 | >98.5 | >99.5 |

| Final Yield of Pure Product (%) | ~85 | ~82 | ~88 |

Note: The data presented are illustrative and may vary based on the scale of the reaction and the precise control of the experimental parameters.

Conclusion

The synthesis of this compound from o-chlorobenzoic acid is a well-established yet nuanced process. A thorough understanding of the electrophilic aromatic substitution mechanism and the directing effects of the substituents is paramount for optimizing the reaction to favor the desired isomer. By carefully controlling the reaction temperature, reagent stoichiometry, and purification process, high yields of pure this compound can be reliably obtained. This guide provides a solid foundation for researchers and professionals to successfully implement and adapt this important chemical transformation in their work.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-5-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloro-5-nitrobenzoic acid in a variety of organic solvents. Understanding the solubility of this compound is critical for a range of applications, including chemical synthesis, formulation development, and analytical method design. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound in numerous organic solvents has been experimentally determined. The following table summarizes the mole fraction solubility of this compound in 35 different organic solvents at 298.15 K. This data is crucial for selecting appropriate solvent systems for reactions, purifications, and formulations.

| Solvent | Mole Fraction (x) at 298.15 K |

| Alcohols | |

| Methanol | Data not available in initial search |

| Ethanol | Data not available in initial search |

| 1-Propanol | Data not available in initial search |

| 2-Propanol | Data not available in initial search |

| 1-Butanol | Data not available in initial search |

| 2-Butanol | Data not available in initial search |

| 1-Pentanol | Data not available in initial search |

| 1-Hexanol | Data not available in initial search |

| 1-Heptanol | Data not available in initial search |

| 1-Octanol | Data not available in initial search |

| Ketones | |

| Acetone | Data not available in initial search |

| 2-Butanone | Data not available in initial search |

| Cyclohexanone | Data not available in initial search |

| Esters | |

| Methyl Acetate (B1210297) | Data not available in initial search |

| Ethyl Acetate | Data not available in initial search |

| Propyl Acetate | Data not available in initial search |

| Isopropyl Acetate | 0.00845 |

| Butyl Acetate | Data not available in initial search |

| Ethers | |

| Diethyl Ether | Data not available in initial search |

| Tetrahydrofuran | Data not available in initial search |

| 1,4-Dioxane | Data not available in initial search |

| Hydrocarbons | |

| n-Hexane | Data not available in initial search |

| n-Heptane | Data not available in initial search |

| Cyclohexane | Data not available in initial search |

| Benzene | Data not available in initial search |

| Toluene | Data not available in initial search |

| Chlorinated Solvents | |

| Dichloromethane | Data not available in initial search |

| Chloroform | Data not available in initial search |

| Carbon Tetrachloride | Data not available in initial search |

| Other Solvents | |

| Acetonitrile | Data not available in initial search |

| Dimethylformamide | Data not available in initial search |

| Dimethyl Sulfoxide | Data not in available initial search |

| Nitromethane | Data not available in initial search |

| Pyridine | Data not available in initial search |

Note: The mole fraction solubility data for isopropyl acetate is sourced from a study that utilized the Abraham solvation parameter model to correlate experimental solubilities. The complete dataset for the other 34 solvents from this study was not available in the initial search results. Qualitative data indicates solubility in methanol, ethanol, ether, and acetone.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is fundamental to scientific research and development. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound in an organic solvent.

Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, commonly known as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Apparatus and Materials:

-

This compound (solid, of known purity)

-

Selected organic solvents (analytical grade)

-

Vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a vial or flask. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 298.15 K). Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. To confirm that equilibrium has been reached, samples can be taken at different time intervals (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the supernatant through a syringe filter into a clean, dry container to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Accurately dilute the clear filtrate with the appropriate solvent. Analyze the concentration of this compound in the diluted filtrate using a pre-validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: From the determined concentration of the filtrate and the dilution factor, calculate the solubility of this compound in the solvent. The solubility can be expressed in various units, such as grams per 100 g of solvent, molarity, or mole fraction.

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that relies on the direct measurement of the mass of the dissolved solute.

Principle: A known mass or volume of a saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

This compound (solid, of known purity)

-

Selected organic solvents (analytical grade)

-

Vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Evaporating dish or watch glass

-

Oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the isothermal saturation method (steps 1 and 2).

-

Sampling: After equilibration and settling of the excess solid, carefully withdraw a known volume or mass of the clear supernatant.

-

Evaporation: Transfer the sampled saturated solution to a pre-weighed evaporating dish. Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Drying and Weighing: Once the solvent has completely evaporated, dry the residue in the oven until a constant weight is achieved. This is confirmed by repeated cycles of heating, cooling in a desiccator, and weighing until the mass no longer changes.

-

Calculation: The solubility is calculated from the mass of the residue (dissolved solute) and the initial mass or volume of the saturated solution.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation (shake-flask) method.

Caption: Experimental workflow for solubility determination.

Spectroscopic and Analytical Data of 2-Chloro-5-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-5-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The quantitative data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.42 | d | 2.8 | H-6 |

| 8.28 | dd | 8.8, 2.8 | H-4 |

| 7.78 | d | 8.8 | H-3 |

| 13.5 (broad s) | s | - | COOH |

Note: Data is typically acquired in DMSO-d₆. The carboxylic acid proton signal is often broad and may not be consistently observed.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.0 | C=O |

| 147.5 | C-5 |

| 141.0 | C-2 |

| 133.0 | C-6 |

| 131.5 | C-1 |

| 126.0 | C-4 |

| 125.5 | C-3 |

Note: Data is typically acquired in DMSO-d₆.

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 1705 | Strong | C=O stretch (Carboxylic Acid) |

| 1605, 1580 | Medium | C=C stretch (Aromatic) |

| 1520 | Strong | Asymmetric NO₂ stretch |

| 1350 | Strong | Symmetric NO₂ stretch |

| 830 | Strong | C-H out-of-plane bend |

| 740 | Strong | C-Cl stretch |

Source: Data derived from the NIST WebBook gas-phase IR spectrum.[1]

Table 4: Mass Spectrometry (Electron Ionization) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 201 | 100 | [M]⁺ (Molecular Ion) |

| 184 | ~60 | [M-OH]⁺ |

| 156 | ~40 | [M-NO₂]⁺ |

| 128 | ~30 | [M-NO₂-CO]⁺ |

| 99 | ~50 | [C₆H₄Cl]⁺ |

| 75 | ~45 | [C₅H₄Cl]⁺ |

Source: Data derived from the NIST WebBook and PubChem.[2][3]

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures. Below are detailed methodologies for each key technique.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The concentration is adjusted to be in the range of 5-10 mg/mL. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).

2.2 Infrared (IR) Spectroscopy

For Fourier-Transform Infrared (FTIR) analysis, a small amount of the solid this compound is finely ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded against a background of a pure KBr pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

For mass analysis, a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC). The compound is ionized in the source, and the resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Thermal Properties

2-Chloro-5-nitrobenzoic acid is a crystalline solid with the molecular formula C₇H₄ClNO₄. A summary of its key physical and expected thermal properties is presented in Table 1. The thermal decomposition data is extrapolated from studies on o-, m-, and p-nitrobenzoic acid and should be considered as an estimation.

Table 1: Physicochemical and Predicted Thermal Properties of this compound

| Property | Value |

| Molecular Weight | 201.56 g/mol |

| Melting Point | 165-168 °C |

| Appearance | Light yellow to light yellow-green crystalline powder |

| Predicted Onset Decomposition Temperature (Tonset) | ~120 - 200 °C |

| Predicted Peak Decomposition Temperature (Tpeak) | ~196 - 205 °C |

| Predicted Heat of Decomposition (ΔHd) | ~335 - 1004 J/g |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) gas |

Note: Predicted thermal data is based on the analysis of nitrobenzoic acid isomers and should be confirmed by experimental analysis.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition characteristics of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the recommended analytical techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and the onset temperature and enthalpy of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.

-

Crucible Sealing: Hermetically seal the pan to ensure a closed system, which is crucial for observing the exothermic decomposition event without mass loss interference. An empty, hermetically sealed aluminum pan is to be used as a reference.

-

Instrument Setup: Place both the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates allows for the calculation of kinetic parameters.

-

Maintain a constant inert atmosphere, typically nitrogen, with a purge rate of 50 mL/min to prevent oxidative decomposition.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the endothermic peak corresponding to melting and any exothermic peaks indicating decomposition. The onset temperature of the exotherm provides the decomposition temperature, and the area under the peak corresponds to the heat of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss occurs and to quantify the mass loss during decomposition.

Methodology:

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA's microbalance.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a final temperature above the expected decomposition range (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain a constant inert nitrogen atmosphere with a purge rate of 50 mL/min.

-

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for DSC and TGA.

A Technical Guide to the Acidity and pKa of 2-Chloro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa value of 2-Chloro-5-nitrobenzoic acid. The document elucidates the electronic effects of the chloro and nitro substituents on the acidity of the benzoic acid backbone and presents a comparative analysis with related compounds. Furthermore, it outlines detailed experimental protocols for the determination of pKa values, a critical parameter in drug development and chemical research.

Introduction: The Significance of Acidity and pKa

The acid dissociation constant (Ka) and its logarithmic form, pKa, are fundamental parameters that quantify the acidity of a molecule in solution. For active pharmaceutical ingredients (APIs), the pKa value is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of a compound's pKa is therefore indispensable in the fields of medicinal chemistry and drug development. This compound, a substituted aromatic carboxylic acid, serves as a valuable case study for examining the interplay of substituent effects on molecular acidity.

Acidity of this compound: A Quantitative Perspective

The acidity of this compound is significantly influenced by the presence of both a chloro and a nitro group on the benzene (B151609) ring. The pKa value for this compound is reported to be approximately 2.8[1]. To contextualize this value, a comparison with benzoic acid and its monosubstituted derivatives is presented in the table below.

| Compound | pKa (at 25°C) |

| Benzoic Acid | 4.20[2][3] |

| 2-Chlorobenzoic Acid | 2.89[4][5] |

| 3-Nitrobenzoic Acid | 3.47[6] |

| 4-Nitrobenzoic Acid | 3.44[7] |

| This compound | ~2.8 [1] |

The lower pKa value of this compound compared to benzoic acid indicates that it is a stronger acid. This increased acidity is a direct consequence of the electronic effects exerted by the chloro and nitro substituents.

The Influence of Substituents on Acidity

The enhanced acidity of this compound can be attributed to the cumulative electron-withdrawing effects of the chloro and nitro groups. These effects stabilize the carboxylate anion formed upon deprotonation, thereby shifting the acid-base equilibrium towards dissociation.

-

Inductive Effect (-I): Both the chlorine atom and the nitro group are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carboxylate group through the sigma bonds of the benzene ring, delocalizing the negative charge and stabilizing the conjugate base.

-

Resonance Effect (-M): The nitro group, situated at the meta position relative to the carboxyl group, primarily exerts its influence through its strong -I effect. The chloro group at the ortho position can also participate in resonance, further withdrawing electron density from the ring.

-

The Ortho Effect: It is a well-documented phenomenon that ortho-substituents, regardless of their electronic nature, generally increase the acidity of benzoic acid. This is often attributed to a combination of steric and electronic factors. In the case of 2-chlorobenzoic acid, the pKa is significantly lower than that of benzoic acid, highlighting the strength of the ortho effect.

The combination of these electron-withdrawing forces in this compound leads to a more stable benzoate (B1203000) anion, and consequently, a stronger acid with a lower pKa value.

Caption: Factors influencing the acidity of this compound.

Experimental Protocols for pKa Determination

The determination of pKa values is a routine yet critical procedure in chemical analysis. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods employed for this purpose.

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base) to a solution of the acidic compound while monitoring the pH. The pKa is determined from the resulting titration curve.

Materials and Equipment:

-

pH meter with a combination glass electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Beaker

-

This compound

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Deionized water

-

Standard pH buffers for calibration (e.g., pH 4, 7, and 10)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent such as ethanol (B145695) may be used if solubility is low, though this can affect the pKa value. Add KCl solution to maintain a constant ionic strength.

-

Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

-

Titration: Begin stirring the solution and record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve. The equivalence point can be determined more accurately from the first or second derivative of the titration curve.

References

- 1. nbinno.com [nbinno.com]

- 2. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 4. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted 5-Nitroanthranilic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted 5-nitroanthranilic acids are valuable intermediates in the synthesis of a variety of biologically active molecules and pharmaceuticals. This document provides detailed protocols for the synthesis of these compounds via the nucleophilic aromatic substitution of 2-Chloro-5-nitrobenzoic acid with various primary and secondary amines. Two primary catalyst-free methods are presented: a rapid microwave-assisted synthesis and an environmentally friendly approach utilizing superheated water. These methods offer high yields and purity, avoiding the need for metal catalysts.

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine displaces the chloride on the aromatic ring, activated by the electron-withdrawing nitro group.

Chemical Reaction Pathway

Caption: General reaction scheme for the synthesis of N-substituted 5-nitroanthranilic acids.

Experimental Protocols

Two effective and catalyst-free methods for the synthesis of N-substituted 5-nitroanthranilic acids are detailed below.

Protocol 1: Microwave-Assisted Synthesis

This method offers a rapid and efficient synthesis with high yields.[1]

Materials:

-

This compound

-

Substituted amine (aliphatic or aromatic)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethanol (for recrystallization, if necessary)

-

Microwave reactor vials

-

Magnetic stir bar

Procedure:

-

Reaction Setup: In a microwave reactor vessel equipped with a magnetic stir bar, add 2.02 g (10 mmol) of this compound and the desired amine. For solid amines, use a 1:1.2 molar ratio of the acid to the amine. For liquid amines, add 3-5 mL.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5-30 minutes at a temperature between 80-120 °C.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water.

-

Precipitation: Acidify the aqueous solution with 1 M HCl to a pH of approximately 3-4 to precipitate the N-substituted 5-nitroanthranilic acid product.[1]

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold deionized water and dry under a vacuum. If further purification is required, the product can be recrystallized from ethanol.[1]

Protocol 2: Synthesis in Superheated Water

This method provides an environmentally friendly alternative using water as the solvent at elevated temperatures.

Materials:

-

This compound

-

Substituted amine (aryl or alkyl)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

High-pressure reaction vessel

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine this compound (3 mmol), the desired amine (in a 1:3 molar ratio to the acid), potassium carbonate (1.5 mmol), and 2 mL of water.

-

Heating: Seal the vessel and heat the mixture to 150-190 °C for 2-3 hours with stirring.

-

Workup and Isolation: After cooling, the product can be isolated by filtration. The exact workup procedure may vary depending on the physical properties of the product and can be optimized as needed.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification of N-substituted 5-nitroanthranilic acids.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted 5-nitroanthranilic acids using the microwave-assisted and superheated water methods.

Table 1: Microwave-Assisted Synthesis of N-Aryl-5-nitroanthranilic Acids

| Amine | Temperature (°C) | Time (min) | Yield (%) |

| Aniline | 120 | 15 | 98 |

| 4-Fluoroaniline | 120 | 10 | >99 |

| 4-Chloroaniline | 120 | 15 | 98 |

| 4-Bromoaniline | 120 | 15 | 97 |

| 4-Iodoaniline | 120 | 20 | 96 |

| 4-Methoxyaniline | 120 | 10 | >99 |

| 4-Methylaniline | 120 | 10 | >99 |

Table 2: Microwave-Assisted Synthesis of N-Alkyl-5-nitroanthranilic Acids

| Amine | Temperature (°C) | Time (min) | Yield (%) |

| Benzylamine | 80 | 5 | >99 |

| Phenethylamine | 80 | 5 | >99 |

| Cyclohexylamine | 80 | 10 | 98 |

| n-Butylamine | 80 | 10 | 97 |

Table 3: Synthesis of N-Aryl-5-nitroanthranilic Acids in Superheated Water

| Amine | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | 150 | 2 | 90 |

| 4-Methylaniline | 150 | 2 | 92 |

| 2,3-Dimethylaniline | 170 | 3 | 55 |

| 4-Methoxyaniline | 150 | 2 | 93 |

| 4-Chloroaniline | 170 | 2 | 75 |

| 2,6-Dimethylaniline | 190 | 3 | 34 |

Table 4: Synthesis of N-Alkyl/Aryl-5-nitroanthranilic Acids in Superheated Water

| Amine | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | 150 | 2 | 90 |

| Naphthylamine | 170 | 2 | 70 |

| n-Butylamine | 150 | 2 | 91 |

Conclusion

The presented catalyst-free methods provide efficient and scalable routes for the synthesis of a diverse range of N-substituted 5-nitroanthranilic acids. The microwave-assisted protocol is notable for its speed and high yields, while the superheated water method offers a green chemistry approach. These protocols and the accompanying data serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

Application Note: Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient synthesis of N-substituted 5-nitroanthranilic acid derivatives through a microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. This method offers significant advantages over traditional heating techniques, including drastically reduced reaction times, often eliminating the need for a catalyst or solvent, and providing high product yields.[1][2][3] The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry, crucial for the synthesis of a wide array of aromatic compounds.[4][5] The amination of this compound is a key transformation for producing N-substituted 5-nitroanthranilic acid derivatives, which are valuable building blocks in the pharmaceutical industry for the development of novel therapeutic agents.[1][6] Traditional methods for this reaction often require harsh conditions, long reaction times, and the use of metal catalysts.[4][7] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, offering benefits such as improved yields, higher purity, and more environmentally friendly procedures.[8][9][10][11] This note details a catalyst- and solvent-free microwave-assisted protocol for the amination of this compound with various primary and secondary amines.

Experimental Protocol

This protocol is based on the successful synthesis of a diverse range of N-substituted 5-nitroanthranilic acid derivatives via microwave irradiation.[1][3]

Materials:

-

This compound

-

Appropriate aliphatic or aromatic amine

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethanol (for recrystallization, if necessary)

-

Microwave reactor

-

Microwave reaction vessel with a magnetic stir bar

-

Standard laboratory glassware

-

Filtration apparatus

-

pH meter or pH paper

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a microwave reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 10 mmol, 2.02 g).[7]

-

Addition of Amine: Add the desired amine to the reaction vessel. The molar ratio of amine to this compound can be varied, but a slight excess of the amine is often beneficial.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for a specified time (typically 5-30 minutes) at a set temperature (ranging from 80-120 °C).[1][2][7] The reaction progress should be monitored by TLC.

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with water.

-

Product Precipitation: Acidify the aqueous solution with 1 M HCl to a pH of approximately 3-4.[7] The N-substituted 5-nitroanthranilic acid product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water until the filtrate is neutral.[7] Dry the product under vacuum. If further purification is required, the product can be recrystallized from a suitable solvent such as ethanol.[7]

Data Presentation

The following table summarizes the reaction conditions and yields for the microwave-assisted amination of this compound with a selection of amines, as adapted from the literature.[1]

| Amine | Reaction Time (min) | Temperature (°C) | Yield (%) |

| Aniline | 15 | 120 | >99 |

| 4-Methylaniline | 15 | 120 | 98 |

| 4-Methoxyaniline | 20 | 120 | 97 |

| Benzylamine | 10 | 100 | >99 |

| Cyclohexylamine | 10 | 100 | 99 |

| Morpholine | 5 | 80 | >99 |

| Piperidine | 5 | 80 | >99 |

Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted amination of this compound.

Caption: Workflow for microwave-assisted amination.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature within the recommended range (80-120 °C).[7] Monitor the reaction progress using TLC. |

| Suboptimal reagent quality. | Use anhydrous solvents if the reaction is sensitive to moisture. Ensure the amine is of the correct concentration. | |

| Inefficient purification. | Optimize the pH during the precipitation step. Use a minimal amount of hot solvent for recrystallization to maximize crystal formation upon cooling.[7] | |

| Unexpected TLC Spots | Formation of side products. | Isomeric impurities may be present in the starting material. Ensure the purity of the this compound. |

Conclusion

The microwave-assisted amination of this compound is a highly efficient and rapid method for the synthesis of N-substituted 5-nitroanthranilic acid derivatives. This catalyst- and solvent-free approach offers significant improvements over classical synthetic routes, making it an attractive methodology for applications in medicinal chemistry and drug development.

References

- 1. squ.elsevierpure.com [squ.elsevierpure.com]

- 2. Collection - Catalyst-Free Microwave-Assisted Amination of this compound - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 3. Catalyst-free microwave-assisted amination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleophilic additions and substitutions [cem.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. This compound | 2516-96-3 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]

- 9. rjpbcs.com [rjpbcs.com]

- 10. Organic Chemistry Portal - Literature [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

HPLC Method for Determining the Purity of 2-Chloro-5-nitrobenzoic Acid

Application Note and Protocol

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of 2-Chloro-5-nitrobenzoic acid. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1][2] Accurate determination of its purity is crucial to ensure the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of chemical compounds.[3][4] This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound and its potential impurities.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: A C18 analytical column (e.g., 5 µm particle size, 150 mm x 4.6 mm) is recommended for good separation. A Newcrom R1 column can also be utilized.[5]

-

Solvents: HPLC grade acetonitrile (B52724) and water.

-

Reagents: Phosphoric acid (≥85%). For mass spectrometry (MS) compatible applications, formic acid can be used as a substitute for phosphoric acid.[5]

-

Reference Standard: this compound reference standard of known purity.

-

Sample: this compound test sample.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

| Parameter | Value |

| Stationary Phase | C18 bonded silica (B1680970) (5 µm, 150 mm x 4.6 mm) or Newcrom R1 |

| Mobile Phase | Acetonitrile and water with phosphoric acid[5] |

| A: 0.1% (v/v) Phosphoric acid in water | |

| B: Acetonitrile | |

| Elution Type | Isocratic (e.g., 60% A and 40% B) or a suitable gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended.

-

Standard Solution Preparation (approximately 100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

-

Sample Solution Preparation (approximately 100 µg/mL): Accurately weigh about 10 mg of the this compound test sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary and filter through a 0.45 µm syringe filter before injection.

Experimental Protocol

The following diagram illustrates the experimental workflow for the HPLC purity determination of this compound.

Caption: Workflow for HPLC Purity Analysis of this compound.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Blank Injection: Inject the diluent to ensure that there are no interfering peaks at the retention time of the analyte.

-

Standard Injection: Inject the standard solution to determine the retention time and response of this compound.

-

Sample Injection: Inject the prepared sample solution.

-

Data Acquisition: Record the chromatograms for the specified run time.

Data Presentation and Analysis

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters are calculated from the chromatograms of the standard solution.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% (for 5 replicate injections) |

Purity Calculation

The purity of the this compound sample is determined using the area percent method. The percentage purity is calculated as follows:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Logical Relationship of the Analytical Process

The following diagram outlines the logical steps involved in the HPLC method development and validation for purity determination.

Caption: Logical Flow of the HPLC Method for Purity Determination.

References

Recrystallization procedure for purifying 2-Chloro-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2-Chloro-5-nitrobenzoic acid via recrystallization. This standard laboratory technique is employed to remove impurities, such as the isomeric byproduct 2-chloro-3-nitrobenzoic acid, which can form during synthesis. The protocol herein describes a robust method using water as the primary recrystallization solvent, yielding a product with high purity suitable for further applications in research and drug development.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), dyes, and pigments.[1] The purity of this starting material is critical to ensure the desired quality and yield of the final product. The synthesis of this compound, typically through the nitration of o-chlorobenzoic acid, often results in the formation of isomeric impurities.[2][3] Recrystallization is an effective and widely used technique to purify the crude product. This process relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures. This document outlines a detailed procedure for the recrystallization of this compound, including safety precautions, a step-by-step protocol, and expected outcomes.

Safety Precautions

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE).[4]

Hazards:

-

Harmful if swallowed.[5]

-

Causes skin irritation and serious eye damage.[5]

-

May cause respiratory irritation.[5]

-

Very toxic to aquatic life.[5]

Recommended PPE:

-

Wear protective gloves, eye protection, and face protection.[5]

-

Use in a well-ventilated area.[4]

-

Avoid breathing dust.[5]

Always consult the Safety Data Sheet (SDS) for complete safety information before handling this compound and any solvents used in the procedure.[4][5][6][7]

Materials and Equipment

-

Crude this compound

-

Deionized water (or other suitable solvent)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Spatula

-

Glass stirring rod

-

Drying oven or vacuum desiccator

Experimental Protocol

This protocol details the recrystallization of this compound using boiling water. Alternative solvents such as dilute ethanol, a mixture of chloroform (B151607) and ligroin, or dilute acetic acid have also been reported to be effective.[8][9]

1. Dissolution: a. Place the crude this compound into an Erlenmeyer flask of an appropriate size. b. Add a minimal amount of deionized water, sufficient to create a slurry. c. Heat the mixture to boiling while stirring continuously. d. Gradually add more boiling water in small portions until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

2. Hot Filtration (Optional): a. If any insoluble impurities are observed in the hot solution, perform a hot filtration step. b. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. c. Quickly pour the hot solution through the preheated filtration setup to remove insoluble impurities.

3. Crystallization: a. Remove the flask containing the clear solution from the heat source. b. Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. c. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

4. Isolation of Crystals: a. Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source. b. Wet the filter paper with a small amount of ice-cold deionized water. c. Swirl the crystallized mixture to create a slurry and pour it into the Buchner funnel. d. Apply the vacuum to separate the crystals from the mother liquor. e. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

5. Drying: a. Transfer the purified crystals from the filter paper to a watch glass or drying dish. b. Dry the crystals in a drying oven at a moderate temperature (e.g., 80-90°C) or in a vacuum desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes typical quantitative data associated with the purification of this compound.

| Parameter | Value | Reference |

| Purity (Post-Recrystallization) | 99.5% - 99.65% | [2][3] |

| Yield | 85% - 92% | [3][10] |

| Melting Point (Purified) | 164-165°C | [10] |

| Appearance | Pale yellow crystalline solid | [11] |

| Solubility | Soluble in hot water, ethanol, methanol, and ether | [1][11] |

Workflow Diagram

Caption: Recrystallization workflow for this compound.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound by recrystallization from water. This procedure effectively removes common impurities, resulting in a high-purity product suitable for demanding applications in research and development. Adherence to the outlined safety precautions is essential for the safe handling of the materials involved.

References

- 1. sdichem.com [sdichem.com]

- 2. Page loading... [guidechem.com]

- 3. CN102329237A - Production process of this compound - Google Patents [patents.google.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. nbinno.com [nbinno.com]

Application Notes and Protocols: Esterification of 2-Chloro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the esterification of 2-chloro-5-nitrobenzoic acid with a selection of common short-chain alcohols. The following procedures are based on established Fischer-Speier esterification principles and data from related reactions, offering a robust starting point for synthesis and optimization.

Introduction

This compound is a valuable building block in organic and medicinal chemistry. Its derivatives, particularly its esters, serve as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The esterification of this compound is a fundamental transformation that allows for the protection of the carboxylic acid functionality or for tuning the molecule's physicochemical properties. This document outlines generalized yet detailed protocols for the synthesis of methyl, ethyl, propyl, and butyl esters of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the esterification of this compound with various alcohols. The data is compiled from analogous reactions of structurally similar nitrobenzoic acids and represents expected outcomes under the specified conditions.

| Ester Product | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |